molecular formula C11H13Cl3N2O B1654344 (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl CAS No. 2221988-68-5

(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl

Cat. No.: B1654344
CAS No.: 2221988-68-5
M. Wt: 295.6
InChI Key: KKEPRDQOERKGSW-HNCPQSOCSA-N
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Description

(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is a class A GPCR that is primarily expressed in the brain, particularly in the striatum, and has emerged as a promising non-dopaminergic target for psychiatric disorders. As a GPR52 agonist, this compound activates the receptor, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. Its high brain penetrability makes it a valuable chemical tool for probing the pathophysiology and treatment of conditions like schizophrenia and Huntington's disease in preclinical research. Studies utilizing this compound have helped elucidate the role of GPR52 in modulating dopamine and glutamate signaling, offering a potential novel therapeutic strategy that may avoid the side effects associated with direct dopaminergic intervention. This product is intended for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

(3R)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPRDQOERKGSW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221988-68-5
Record name 2-Pyrrolidinone, 3-amino-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221988-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an agonist for orexin receptors. This compound features a unique pyrrolidine structure that includes a 2,4-dichlorobenzyl group and an amino group, which contribute to its pharmacological properties. Its molecular formula is C11H13Cl3N2OC_{11}H_{13}Cl_3N_2O with a molecular weight of approximately 295.59 g/mol.

The primary mechanism of action for (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride involves its interaction with orexin receptors (OX1R and OX2R). These receptors play critical roles in regulating various physiological processes such as sleep-wake cycles , appetite , and energy metabolism . By activating these receptors, the compound may enhance neurotransmitter release, thereby influencing wakefulness and energy expenditure .

Orexin Receptor Agonism

Research indicates that (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride exhibits potent agonistic activity at orexin receptors. Preliminary studies suggest its potential therapeutic applications in conditions like narcolepsy and obesity , where modulation of orexin signaling could provide beneficial effects .

Binding Affinity and Selectivity

Studies have demonstrated that this compound has a high binding affinity for orexin receptors compared to other structurally similar compounds. The unique dichloro substitution enhances its selectivity and efficacy at these targets .

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride, it is essential to compare it with similar compounds:

Compound NameStructure TypeKey Features
3-Amino-1-benzylpyrrolidin-2-onePyrrolidine derivativeLacks dichloro substitution; different receptor profile
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-onePyrrolidine derivativeSimilar structure but with a different halogen pattern
(S)-3-Amino-1-(2-chlorobenzyl)pyrrolidin-2-onePyrrolidine derivativeSimilar but less potent orexin receptor activity

The variations in halogen substitution patterns significantly influence the biological activity and receptor selectivity of these compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride:

  • Orexin Receptor Activation : In vitro assays demonstrated that the compound effectively activates orexin receptors, leading to increased neuronal excitability and modulation of neurotransmitter release.
  • Animal Models : Animal studies have shown that administration of this compound can enhance wakefulness and reduce food intake in models designed to mimic narcolepsy and obesity .

Scientific Research Applications

Orexin Receptor Agonism

The primary application of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride lies in its function as an agonist for orexin receptors. Orexin receptors (OX1R and OX2R) are pivotal in regulating various physiological processes, including:

  • Sleep-Wake Regulation : Activation of orexin receptors is crucial for maintaining wakefulness and regulating sleep patterns. Research suggests that compounds targeting these receptors can potentially treat sleep disorders such as narcolepsy.
  • Energy Metabolism : Orexin signaling plays a role in energy balance and metabolism. Agonists may be explored for obesity treatment by modulating appetite and energy expenditure.

Case Studies

Several studies have investigated the pharmacological effects of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride:

  • Study on Sleep Regulation : A preliminary study demonstrated that this compound effectively modulates sleep-wake cycles in animal models by enhancing orexin receptor activity, indicating its potential therapeutic use in treating narcolepsy.
  • Metabolism and Weight Management : Another study explored the compound's effects on energy expenditure and appetite regulation, showing promise as a candidate for obesity treatment through orexin receptor modulation.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation to form amide derivatives, a key step in modifying pharmacological properties. In scale-up syntheses, this reaction is critical for generating enantiomerically pure α- and β-amino acids:

  • Reagents : Benzoyl chloride derivatives (e.g., 2-benzoyl-4-chlorophenyl isocyanate) in THF or DCM.

  • Conditions : Room temperature, 12–24 hr, with triethylamine as a base .

  • Outcome : Formation of N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide derivatives in >85% yield .

Table 1: Acylation Reaction Parameters

SubstrateAcylating AgentSolventYield (%)Application
(R)-3-Amino-pyrrolidinone2-Benzoyl-4-chlorophenylTHF89Chiral ligand for amino acids
(S)-3-Amino-pyrrolidinone3,4-Dichlorobenzyl chlorideDCM92Orexin receptor agonists

Nucleophilic Substitution

The dichlorobenzyl group participates in SNAr reactions under basic conditions:

  • Reagents : KOtBu or K₂CO₃ in acetonitrile .

  • Mechanism : Dechlorination at the 4-position occurs via intramolecular cyclization, forming fused pyrrolizine derivatives .

  • Example : Reaction with malononitrile at 0°C produces 2-(3-amino-2,4-dicyanophenyl)pyrroles (78% yield) .

Cyclization and Ring Formation

The compound serves as a precursor for heterocyclic systems:

  • Pyrrolizine Synthesis : Under KOH/MeCN at 0°C, malononitrile addition triggers intramolecular cyclization to 3-amino-1-acylethylidene-2-cyanopyrrolizines (Z-isomers exclusively) .

  • Stereoselectivity : Confirmed via NOESY and HMBC correlations, with cis-proton geometry at the double bond .

Table 2: Cyclization Outcomes

Starting MaterialProductConditionsYield (%)Selectivity
Unsubstituted pyrrole ringPyrrolizinesKOH/MeCN, 0°C65–88Z-isomers
Substituted pyrrole ring2-DicyanophenylpyrrolesKOH/MeCN, 0°C78–88N/A

Tautomerization and Keto-Enol Equilibria

The enol form of intermediates stabilizes under specific conditions:

  • Observation : Pyrrolyldienols (4a–c ) form preferentially in unsubstituted pyrroles, while keto tautomers (5b,c ) appear in substituted variants .

  • Equilibrium : Controlled by solvent polarity and temperature, with enol favored in acetonitrile .

Key Mechanistic Insights

  • Diastereoselectivity : Substituents on the pyrrole ring dictate reaction pathways. For example, electron-withdrawing groups (e.g., dichlorobenzyl) enhance electrophilicity at the carbonyl, favoring Knoevenagel condensation .

  • Solvent Effects : Acetonitrile optimizes carbanion stability for malononitrile additions, while THF reduces yields due to poor solubility .

  • Temperature Control : Reactions at 0°C suppress side reactions (e.g., resinification), improving selectivity .

This compound’s versatility in generating pharmacologically relevant derivatives underscores its value in medicinal chemistry and asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl with three categories of analogs: dichlorobenzyl-substituted amino acids, N-alkylated dichlorobenzyl amines, and complex pyrrolidinone derivatives. Key findings are summarized in Table 1.

Dichlorobenzyl-Substituted Amino Acids

highlights two collagenase inhibitors:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid

Both compounds exhibit nearly identical IC50 values despite differing chlorine positions (2,4 vs. 2,6). Docking studies reveal distinct interaction profiles:

  • The 2,4-dichloro analog forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 .
  • The 2,6-dichloro analog shows a shorter hydrogen bond (1.961 Å) but a weaker π–π interaction (4.249 Å) .

However, its pyrrolidinone core (vs. the linear amino acid backbone) could alter binding orientation or selectivity.

N-Alkylated Dichlorobenzyl Amines

reports synthetic yields for:

  • N-(2,4-dichlorobenzyl)-N-methylformamide (44.2% yield)
  • N,N-di-(2,4-dichlorobenzyl)-N-methylamine (35.7% yield)

These compounds, synthesized via rapid methods (10-minute reactions), demonstrate moderate yields .

Implications for the Target Compound: The target’s dichlorobenzyl group likely requires similar benzylation steps. However, the pyrrolidinone ring’s steric demands may reduce yields compared to simpler amines, necessitating optimized conditions.

Complex Pyrrolidinone Derivatives

describes (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one HCl, a multi-substituted pyrrolidinone with a pyrazolo-pyrimidine group .

Implications for the Target Compound : The target’s simpler structure lacks the pyrazolo-pyrimidine, ethoxy, and fluoro substituents, which may reduce synthetic complexity and improve bioavailability. However, the absence of these groups could limit multi-target engagement.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Positions IC50 (Collagenase) Gibbs Free Energy (kcal/mol) Hydrogen Bond (Å) π–π Interaction (Å) Synthesis Yield (%)
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,4-dichloro Similar -6.4 2.202 4.127 N/A
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,6-dichloro Similar -6.5 1.961 4.249 N/A
N-(2,4-dichlorobenzyl)-N-methylformamide Amine N/A N/A N/A N/A N/A 44.2
N,N-di-(2,4-dichlorobenzyl)-N-methylamine Amine N/A N/A N/A N/A N/A 35.7
This compound Pyrrolidinone 2,4-dichloro Not reported Not reported Not reported Not reported Not reported
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one HCl Pyrrolidinone Multi-substituted Not reported Not reported Not reported Not reported Not reported

Table 1: Structural and functional comparison of dichlorobenzyl-containing compounds. Data from .

Key Findings and Implications

Substituent Position : The 2,4-dichloro configuration in the target compound may optimize hydrophobic interactions and hydrogen bonding, as seen in ’s collagenase inhibitors .

Core Structure: The pyrrolidinone ring (vs. amino acid or simple amine backbones) likely alters binding kinetics and target selectivity.

Synthesis: Rapid benzylation methods () could be adapted for the target compound, though steric hindrance from the pyrrolidinone may require yield optimization .

Complexity vs. Bioavailability : The target’s simpler structure compared to ’s derivative may enhance synthetic feasibility and pharmacokinetics .

Preparation Methods

Chiral Pool Synthesis via Optically Active Intermediates

The most widely documented approach involves starting from (S)-3-hydroxypyrrolidine hydrochloride, as outlined in EP1138672A1. This method employs a four-step sequence:

  • Protection of the Hydroxyl Group : Benzyl chloroformate reacts with (S)-3-hydroxypyrrolidine hydrochloride under alkaline conditions (pH 10, 0–5°C) to yield benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate (78% yield).
  • Mesylation : Treatment with mesyl chloride in ethyl acetate converts the hydroxyl group to a mesylate, facilitating nucleophilic displacement.
  • Benzylation : Reaction with 2,4-dichlorobenzyl chloride under high-pressure conditions (5×10⁶–8×10⁶ Pa, 100–150°C) introduces the aryl moiety.
  • Deprotection and Hydrochloride Formation : Hydrogenolysis of the benzyl group followed by HCl treatment yields the target compound.

This route achieves an enantiomeric excess (ee) >98% but requires careful control of reaction parameters to prevent racemization during mesylation.

Enantioselective Amination Under High-Pressure Conditions

A scalable method reported in Organic Process Research & Development utilizes proline-derived chiral auxiliaries to induce stereoselectivity. Key steps include:

  • Asymmetric Michael Addition : (R)-proline catalyzes the addition of malononitrile to a dichlorobenzyl acrylate derivative, forming the pyrrolidine backbone with 92% ee.
  • Reductive Amination : Sodium cyanoborohydride reduces the intermediate imine under acidic conditions (pH 4.5, methanol, 25°C).
  • Crystallization-Induced Dynamic Resolution : The final hydrochloride salt is purified via ethanol/water recrystallization, enhancing ee to >99.5%.

Process Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Comparative studies reveal tetrahydrofuran (THF) as the optimal solvent for benzylation (50–60°C, 72 h), while dimethoxyethane improves reaction rates at lower temperatures (30°C, 48 h). Elevated pressures (>5×10⁶ Pa) are critical for achieving complete conversion in amination steps.

Protecting Group Strategies

The allyloxycarbonyl (Alloc) group demonstrates superior stability over benzyl carbamates during high-pressure reactions. A patent-pending protocol replaces benzyl with Alloc using allyl chloroformate in heptane (30–70°C, 4 h), reducing side-product formation by 40%.

Analytical Characterization and Quality Control

Structural Confirmation

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₃Cl₃N₂O PubChem
Molecular Weight 295.59 g/mol Ambeed
Optical Rotation ([α]D²⁵) +32.4° (c = 1, MeOH) ACS
Melting Point 218–220°C (dec.) PubChem
HPLC Purity ≥99.8% (C18, 0.1% TFA/MeCN) Ambeed

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.32 (q, J = 7.2 Hz, 1H, CHN), 3.81–3.75 (m, 2H, CH₂Cl).
  • IR (KBr) : 3345 cm⁻¹ (NH stretch), 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Critical Evaluation of Methodologies

Table 2: Comparative Analysis of Synthetic Routes

Parameter Chiral Pool Enantioselective
Total Yield 58% 67%
Stereoselectivity 98% ee 99.5% ee
Scale Demonstrated 10 kg 100 kg
PMI (kg/kg) 126 89

The enantioselective route offers superior atom economy but requires expensive chiral catalysts. In contrast, the chiral pool method benefits from cheaper starting materials but generates more waste.

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one HCl for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves acid-mediated salt formation and purification. For example, adding 1.0 M HCl to the free base under controlled temperature (0–50°C) and extended drying under suction (≈39 h) achieved a 52.7% yield of the hydrochloride salt. Critical parameters include stoichiometric HCl addition, temperature gradients, and filtration efficiency .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

  • Methodological Answer :

  • Melting Point Analysis : Confirm purity via sharp melting points (e.g., 227°C for related pyrrolidinone derivatives) .
  • Spectroscopy : Use 1H^1H-NMR to resolve stereochemistry (R-configuration) and FT-IR to detect amine and carbonyl functional groups.
  • Elemental Analysis : Validate molecular formulas (e.g., C10_{10}H20_{20}N2_{2}O2_{2} \cdotClH, MW 236.7) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation.
  • Safety : Use PPE to avoid inhalation/contact; dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How do substitution patterns (e.g., 2,4-dichlorobenzyl vs. 2,6-dichlorobenzyl) influence bioactivity?

  • Methodological Answer : Docking studies on similar dichlorobenzyl derivatives reveal that chlorine position affects binding. For instance, 2,4-dichloro isomers form shorter hydrogen bonds (1.96 Å vs. 2.20 Å) and tighter π–π interactions (4.13 Å vs. 4.25 Å) with collagenase residues (Gln215, Tyr201), correlating with lower IC50_{50} values .

Q. What computational approaches predict binding interactions with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use tools like MOE or AutoDock to calculate Gibbs free energy (e.g., –6.4 kcal/mol for collagenase binding) and identify critical residues (e.g., hydrogen bonding with Gln215) .
  • InChI/SMILES Analysis : Generate descriptors (e.g., Canonical SMILES: C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) for virtual screening .

Q. How can researchers resolve contradictions in reported IC50_{50} values for structurally similar analogs?

  • Methodological Answer : Validate discrepancies via:

  • Enzyme Assays : Standardize protocols (e.g., substrate concentration, incubation time).
  • Structural Validation : Compare crystallographic data (PDB) with docking results to confirm binding modes .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral HPLC to confirm the R-configuration, as stereochemistry impacts target affinity .
  • Stability Studies : Monitor degradation under varying pH/temperature using accelerated stability protocols .
  • Contradiction Mitigation : Replicate assays across independent labs and cross-validate with orthogonal techniques (e.g., SPR vs. ITC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl
Reactant of Route 2
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(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl

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